1-Hexanone, 1,1'-(hexylidenedi-1H-pyrrole-5,2-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- is a chemical compound with the molecular formula C14H16N2O4 It is known for its unique structure, which includes a hexanone backbone linked to two pyrrole rings
Vorbereitungsmethoden
The synthesis of 1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- typically involves the reaction of hexanone with pyrrole derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- can be compared with other similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound has a similar pyrrole structure but differs in its functional groups.
1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: This compound has a different backbone structure but shares some reactivity characteristics.
1,6-Bis(dodecylthio)hexane: This compound has a similar hexane backbone but different substituents.
These comparisons highlight the uniqueness of 1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- in terms of its structure and reactivity.
Eigenschaften
CAS-Nummer |
307930-75-2 |
---|---|
Molekularformel |
C26H40N2O2 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
1-[5-[1-(5-hexanoyl-1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]hexan-1-one |
InChI |
InChI=1S/C26H40N2O2/c1-4-7-10-13-20(21-16-18-23(27-21)25(29)14-11-8-5-2)22-17-19-24(28-22)26(30)15-12-9-6-3/h16-20,27-28H,4-15H2,1-3H3 |
InChI-Schlüssel |
HNDYDUDZGVPKFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=C(N1)C(=O)CCCCC)C2=CC=C(N2)C(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.